
Azetidine-1-sulfonamide
説明
Azetidine-1-sulfonamide is a useful research compound. Its molecular formula is C3H8N2O2S and its molecular weight is 136.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Azetidine-1-sulfonamide, as a member of the azetidines family, is a four-membered heterocycle used in organic synthesis and medicinal chemistry Azetidines and their derivatives have been known to have many important applications, such as antibacterial and antimicrobial coatings, co2 adsorption, chelation, materials templating, and non-viral gene transfection .
Mode of Action
The mode of action of this compound involves its interaction with its targets. The electron-withdrawing effect of the sulfonyl group further stabilizes the evolving azaanion at the growing chain end by delocalization, and propagation continues via sulfonamide anions . Different activating groups have also been investigated for the anionic polymerization of aziridines .
Biochemical Pathways
This compound affects the biochemical pathways involved in the polymerization of ring-strained nitrogen-containing monomers . It provides an overview of the different routes to produce polyamines, from aziridine and azetidine, with various structures (i.e., branched vs. linear) and degrees of control .
Pharmacokinetics
It’s worth noting that the optimization of pharmacokinetics is important for the overall clinical success of a drug .
Result of Action
The result of the action of this compound is the production of polymers with many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation, materials templating, and non-viral gene transfection .
生化学分析
Biochemical Properties
Azetidine-1-sulfonamide plays a crucial role in biochemical reactions, particularly in the synthesis of polyamines through ring-opening polymerization . It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of complex macromolecular structures. For instance, this compound can undergo cationic and anionic polymerization, interacting with enzymes such as polymerases and transferases, which aid in the formation of branched or linear polyamines . These interactions are essential for the compound’s role in antibacterial and antimicrobial coatings, as well as in non-viral gene transfection .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the function of different cell types by modulating signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway . These pathways are critical for cell proliferation, differentiation, and survival. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity . For example, this compound can inhibit the activity of certain proteases, leading to the accumulation of specific substrates and the alteration of cellular processes . Additionally, the compound can induce changes in gene expression by binding to DNA or RNA, affecting the transcription and translation of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under physiological conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic or adverse effects, such as cellular apoptosis or necrosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without inducing toxicity . These findings are crucial for determining the safe and effective dosage of this compound in clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of different metabolites . These metabolic pathways can affect the compound’s bioavailability and efficacy, as well as its potential side effects . Understanding the metabolic pathways of this compound is essential for optimizing its use in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by transporters such as solute carrier proteins, which facilitate its uptake and accumulation in specific tissues . Additionally, this compound can bind to intracellular proteins, affecting its localization and distribution within cells . These interactions are critical for the compound’s bioactivity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . The compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . For example, this compound can be directed to the nucleus, where it can interact with DNA and regulatory proteins to modulate gene expression . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
特性
IUPAC Name |
azetidine-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2S/c4-8(6,7)5-2-1-3-5/h1-3H2,(H2,4,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIUWSWFXIBBKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70664037 | |
| Record name | Azetidine-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70664037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
654073-32-2 | |
| Record name | Azetidine-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70664037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Azetidinesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do azetidine-1-sulfonamide derivatives interact with CXCR2, and what are the downstream effects of this interaction?
A: this compound derivatives, specifically exemplified by compounds like AZD5069, act as potent and selective antagonists of the CXCR2 receptor [, ]. This means they bind to the receptor, preventing the binding of its natural ligands, CXCL1 and CXCL8. By blocking CXCR2, these compounds inhibit neutrophil chemotaxis, a process where neutrophils are attracted to sites of inflammation. Additionally, they suppress the expression of adhesion molecules on neutrophils, further hindering their ability to migrate to inflammatory sites []. This mechanism makes these compounds promising candidates for treating inflammatory diseases.
Q2: What is known about the structure-activity relationship (SAR) of this compound derivatives in the context of CXCR2 antagonism?
A: While specific SAR details are not extensively discussed in the provided research, it's evident that modifications within the this compound scaffold influence its pharmacological properties. For instance, AZD5069 and AZD4721, both containing the core structure, exhibit varying plasma protein binding (PPB) levels (<1%) due to subtle structural differences. This difference in PPB, while seemingly minor, translates to significant changes in pharmacokinetic parameters like volume of distribution and clearance, ultimately impacting their half-lives in humans (4 hours vs. 17 hours respectively) []. This highlights how even slight alterations within this chemical class can lead to diverse pharmacological profiles, emphasizing the importance of meticulous SAR studies during drug development.
Q3: What are the key challenges and considerations in developing this compound derivatives into effective therapeutics for inflammatory diseases?
A: Despite the promising anti-inflammatory activity of this compound-based CXCR2 antagonists, several challenges need to be addressed during their development. One crucial aspect is understanding their long-term safety profile and potential for toxicity []. Furthermore, optimizing their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), is vital for achieving optimal efficacy and minimizing off-target effects []. Lastly, identifying reliable biomarkers to predict treatment response, monitor efficacy, and identify potential adverse effects early on remains a significant hurdle in translating these compounds into effective clinical therapies. Addressing these challenges through comprehensive preclinical and clinical studies is paramount for the successful development of this compound derivatives as safe and effective treatments for inflammatory diseases.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


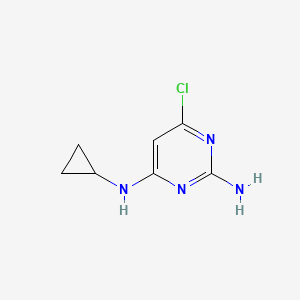
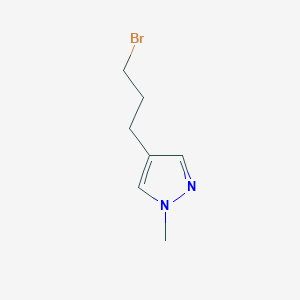
![2-amino-N-[(4-chlorophenyl)methyl]-2-phenylacetamide hydrochloride](/img/structure/B1521181.png)
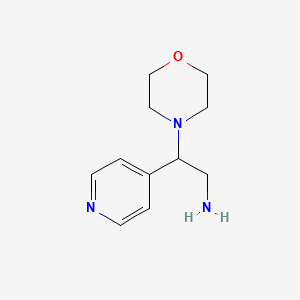
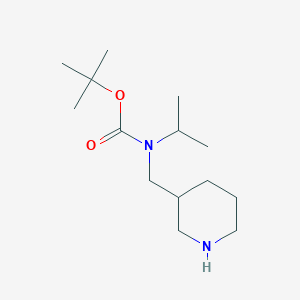
![4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride](/img/structure/B1521187.png)
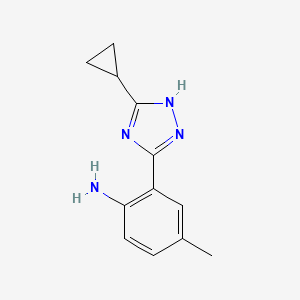
![4-({[(3-Fluorophenyl)methyl]amino}methyl)benzonitrile hydrochloride](/img/structure/B1521189.png)
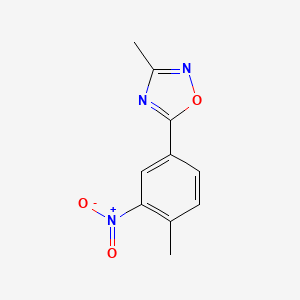
![4-Methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B1521192.png)

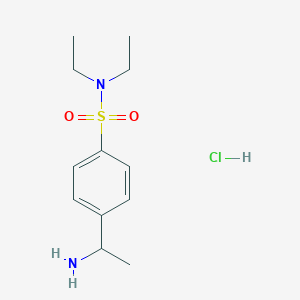
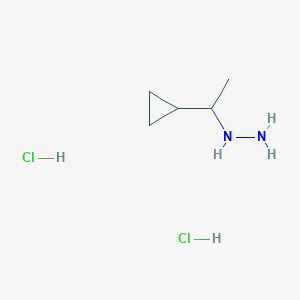
![N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B1521198.png)
